molecular formula C11H19NO2S B12097301 Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12097301
M. Wt: 229.34 g/mol
InChI Key: KJYHCCYRXPIIDB-UHFFFAOYSA-N
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Description

Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound with the following chemical structure:

Structure: OC(CS(C1)(=O)=O)C2N(C(OC(C)(C)C)=O)C2\text{Structure: } \text{OC}(\text{CS}(\text{C}_1)(=O)=O)\text{C}_2\text{N}(\text{C}(\text{OC}(\text{C})(\text{C})\text{C})=O)\text{C}_2 Structure: OC(CS(C1​)(=O)=O)C2​N(C(OC(C)(C)C)=O)C2​

This compound belongs to the class of azaspiro compounds, which provide a unique area of chemical space for further functionalization. It was first synthesized by Carreira and coworkers. Unfortunately, this product is now discontinued .

Preparation Methods

Synthetic Routes:: The synthetic route to tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate involves the following steps:

    Thiolation: Thiolation of the spirocyclic amine with an appropriate thiol reagent.

    Esterification: Esterification of the thiolated compound with tert-butyl chloroformate or tert-butyl bromoacetate.

Reaction Conditions::
  • Thiolation typically occurs under mild conditions using a thiol reagent (e.g., thiophenol or thioacetic acid).
  • Esterification is carried out using tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base (e.g., triethylamine).

Industrial Production Methods:: Unfortunately, information on industrial-scale production methods is limited due to the compound’s discontinued status.

Chemical Reactions Analysis

Reactions::

    Oxidation: tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group is feasible.

    Substitution: Nucleophilic substitution reactions at the ester group are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

Major Products::
  • Oxidation: The corresponding spirocyclic carboxylic acid.
  • Reduction: The reduced spirocyclic amine.

Scientific Research Applications

Chemistry::

  • Building block for spirocyclic compounds.
  • Scaffold for drug design.
Biology and Medicine::
  • Limited information is available, but it may have potential applications in drug discovery.
Industry::
  • Unfortunately, industrial applications are not well-documented.

Mechanism of Action

The specific mechanism of action for tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate remains unclear due to its discontinued status. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Biological Activity

Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its chemical properties, mechanisms of action, and potential applications in medicine.

Molecular Structure:

  • Molecular Formula: C11H19NO2S
  • Molecular Weight: 229.34 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCSC2

Properties Table:

PropertyValue
Molecular FormulaC11H19NO2S
Molecular Weight229.34 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves:

  • Thiolation : The spirocyclic amine is thiolated using a thiol reagent.
  • Esterification : The thiolated compound undergoes esterification with tert-butyl chloroformate or tert-butyl bromoacetate.

These reactions are conducted under mild conditions, allowing for the formation of the desired product with minimal byproducts .

The specific mechanism of action for this compound remains largely unexplored due to limited research availability. However, it is hypothesized that the compound may interact with biological targets involved in various metabolic pathways, potentially influencing processes such as enzyme inhibition or receptor modulation.

Potential Applications

  • Drug Discovery : The compound serves as a scaffold for designing novel therapeutic agents, particularly in the context of developing inhibitors for specific biological targets.
  • Antimicrobial Properties : Preliminary studies suggest that spirocyclic compounds may exhibit antimicrobial activity, although specific data on this compound is sparse .
  • Neuropharmacological Effects : Related compounds have shown promise in modulating neuropharmacological pathways, indicating potential applications in treating neurological disorders .

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-11(7-12)4-5-15-8-11/h4-8H2,1-3H3

InChI Key

KJYHCCYRXPIIDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCSC2

Origin of Product

United States

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